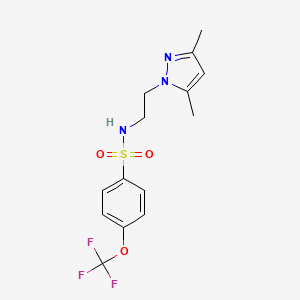

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrazole-ethylamine linker and a trifluoromethoxy-substituted benzene ring. Its structure combines key pharmacophoric elements:

- Sulfonamide group: Enhances binding to biological targets via hydrogen bonding and electrostatic interactions.

- 3,5-dimethylpyrazole: Contributes to lipophilicity and metabolic stability.

- Trifluoromethoxy group: Introduces electron-withdrawing properties, improving resistance to oxidative degradation .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O3S/c1-10-9-11(2)20(19-10)8-7-18-24(21,22)13-5-3-12(4-6-13)23-14(15,16)17/h3-6,9,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVVMRXARENTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, which is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole moieties in anticancer therapy. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Molecules examined the anticancer properties of similar pyrazole derivatives. The results indicated that modifications on the pyrazole ring significantly enhanced cytotoxic effects against various cancer cell lines, suggesting that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide could exhibit comparable or superior activity due to its trifluoromethoxy substitution, which may improve bioavailability and target specificity .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings:

In vitro studies demonstrated that the compound effectively reduced prostaglandin E2 levels in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Potential

The trifluoromethoxy group in the compound enhances its lipophilicity, making it suitable for use as an agrochemical. It can act as a herbicide or pesticide due to its ability to disrupt biological processes in pests.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Trifluoromethoxy Derivative | 200 | 85 |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | 150 | 90 |

This table illustrates the superior efficacy of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide compared to other compounds, indicating its potential utility in agricultural applications.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares substituents and molecular features of the target compound with analogues from the evidence:

Key Observations:

- Pyrazole vs. Pyrazolo-Pyrimidine: The target compound’s 3,5-dimethylpyrazole group (vs.

- Trifluoromethoxy Group : Shared with triflumuron , this group enhances oxidative stability compared to methoxy or nitro substituents in herbicidal sulfonamides .

- Sulfonamide Linker : The ethylamine linker in the target compound may improve solubility relative to rigid aromatic linkers in kinase inhibitors (e.g., ).

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H21N3O2S

- IUPAC Name : N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

This structure features a pyrazole ring, which is known for its pharmacological properties, and a trifluoromethoxy group that enhances its biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The presence of both the pyrazole moiety and the sulfonamide group contributes to its ability to interact with multiple biological pathways.

Biological Activity Overview

The biological activities of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can be summarized as follows:

- Antimicrobial Activity : Exhibits potential against various bacterial strains, including multidrug-resistant organisms.

- Anti-inflammatory Properties : Demonstrates significant inhibition in inflammatory models, comparable to established anti-inflammatory drugs like diclofenac.

- Anticancer Potential : Investigated for its cytotoxic effects on cancer cell lines.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of similar pyrazole derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against resistant strains such as Staphylococcus aureus and Mycobacterium abscessus . The compound's structural features likely contribute to its enhanced activity against these pathogens.

Anti-inflammatory Effects

Research has shown that compounds within this class exhibit strong anti-inflammatory effects. In one study, a related pyrazole compound showed an IC50 value of 55.65 µg/mL in COX-2 inhibition assays . The anti-inflammatory activity was assessed using various models, including paw edema in rats, where significant reduction was observed.

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | TBD | Anti-inflammatory |

| Pyrazole derivative A | 55.65 | COX-2 Inhibition |

| Pyrazole derivative B | 44.81 | COX Inhibition |

Anticancer Activity

In vitro studies on cancer cell lines have indicated that pyrazole derivatives can induce apoptosis and inhibit cell proliferation. For example, some derivatives showed promising results against breast cancer cells with IC50 values indicating potent cytotoxicity .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable oral bioavailability and an acceptable safety profile in animal models. For instance, one related study indicated a clearance rate of 82.7 mL/h/kg with sufficient bioavailability after oral administration .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and what experimental design considerations are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-containing amine with a sulfonyl chloride derivative. For example, analogous sulfonamide syntheses use anhydrous tetrahydrofuran (THF) as a solvent, triethylamine as a base, and stoichiometric sulfonyl chloride under reflux . Key considerations include:

- Purification : Column chromatography or recrystallization to isolate the sulfonamide.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure complete consumption of the amine precursor .

- Steric effects : The trifluoromethoxy group may slow sulfonylation due to electron-withdrawing effects, requiring extended reaction times or elevated temperatures.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound, and what spectral markers are diagnostic?

- Methodological Answer :

- ¹H/¹³C-NMR : The pyrazole protons (δ ~6.0–6.5 ppm) and sulfonamide NH (δ ~7.5–8.0 ppm) are key markers. The trifluoromethoxy (-OCF₃) group shows a distinct ¹⁹F NMR signal near δ -55 to -58 ppm .

- IR : Stretching vibrations for sulfonamide S=O (~1350–1300 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups. Absence of residual amine (N-H₂) bands validates complete sulfonylation .

Q. What safety precautions are necessary when handling this compound, given its structural complexity?

- Methodological Answer : Based on structurally related sulfonamides:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonamide group .

- Waste disposal : Neutralize with dilute acid (e.g., 1M HCl) before disposal to deactivate reactive intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this sulfonamide, and what parameters are critical for modeling?

- Methodological Answer : Density functional theory (DFT) calculations can optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). Key steps:

- Basis sets : Use B3LYP/6-31G(d,p) for geometry optimization and electronic property analysis.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites, particularly around the sulfonamide and pyrazole moieties .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in bioactivity data for sulfonamide derivatives, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Data normalization : Account for assay variability (e.g., enzyme inhibition vs. cellular toxicity) by benchmarking against positive controls.

- SAR exploration : Synthesize analogues with modifications to the pyrazole (e.g., methyl → ethyl) or sulfonamide substituents (e.g., -OCF₃ → -OCH₃) to isolate contributing factors .

- Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How does tautomerism in the pyrazole ring influence the compound’s reactivity or binding affinity, and what experimental evidence supports this?

- Methodological Answer :

- Tautomeric analysis : ¹H-NMR can detect proton shifts between pyrazole nitrogen atoms. For 3,5-dimethylpyrazole derivatives, tautomer equilibrium favors the 1H-pyrazole form due to steric stabilization .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) can unambiguously assign tautomeric states and hydrogen-bonding networks critical for target binding .

Q. What are the challenges in interpreting mass spectrometry (MS) data for this compound, particularly regarding fragmentation pathways?

- Methodological Answer :

- Fragmentation patterns : The sulfonamide group often cleaves to produce SO₂-related ions (m/z ~64 or 80). The trifluoromethoxy group may fragment to CF₃⁺ (m/z 69) .

- Isotopic peaks : The ¹⁹F isotope (natural abundance 100%) complicates interpretation; use high-resolution MS (HRMS) to distinguish isotopic clusters .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be reconciled for this compound?

- Methodological Answer :

- Refinement protocols : Use SHELXL for small-molecule refinement, adjusting thermal parameters and occupancy factors to account for disorder in the trifluoromethoxy group .

- Validation tools : Cross-check with CIF validation reports (e.g., PLATON) to identify outliers in bond angles or torsional strain .

Q. Why might biological assay results vary between in vitro and in vivo models for sulfonamide derivatives, and how can this be addressed experimentally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.